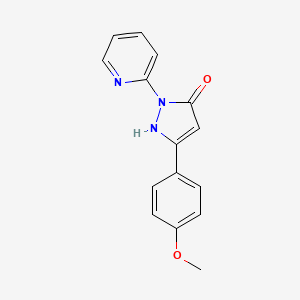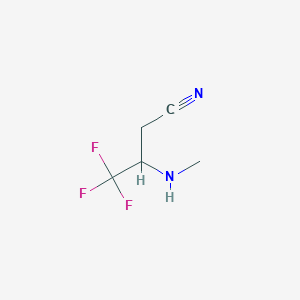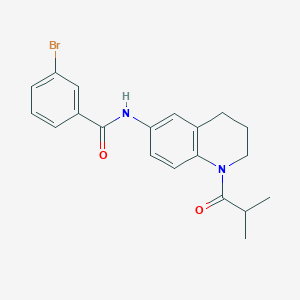![molecular formula C22H16ClN3O2 B2505904 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-50-7](/img/structure/B2505904.png)
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical entity that appears to be related to the class of quinazolinone derivatives. These compounds are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug design and synthesis. The specific compound is not directly mentioned in the provided papers, but the synthesis and structural analysis of related compounds can give insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related quinazolinone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a compound with a similar quinazolinone core, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate. This process included substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . This suggests that the synthesis of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide could also involve a multi-step synthetic route, potentially starting from a benzamide precursor and incorporating chlorination and cyclization steps.
Molecular Structure Analysis
The molecular structure of compounds in the quinazolinone class can be confirmed using various analytical techniques such as NMR and MS spectrum . Additionally, X-ray crystallographic analysis has been used to corroborate the molecular structure of related compounds, such as 4-amino-2-aryl-2-oxazolines . These techniques would likely be applicable in confirming the structure of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide once synthesized.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives can be quite diverse. For example, the reaction of N-(Dichloromethylene)benzamide with amidines leads to the formation of oxo-s-triazines, demonstrating the reactivity of benzamide derivatives under certain conditions . Similarly, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . These reactions highlight the potential pathways and reactivity that could be explored in the synthesis of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide are not directly provided, we can infer from related compounds that these properties would be influenced by the quinazolinone core and the substituents attached to it. The presence of a chloro group and a benzamide moiety would affect the compound's polarity, solubility, and potential for forming intermolecular interactions. The synthesis and structural confirmation methods mentioned earlier would also be instrumental in determining these properties .
科学的研究の応用
Synthesis and Antimicrobial Activities
One area of research involves the synthesis of quinazoline derivatives and their evaluation for antimicrobial activities. For example, studies have developed compounds with significant antimicrobial potential against various bacterial and fungal strains. These compounds are synthesized through complex chemical reactions involving quinazolinone structures, indicating the chemical versatility and potential pharmaceutical application of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives.
Antibacterial and Antifungal Potentials
Compounds derived from quinazolinone frameworks, similar to the one mentioned, have shown promising antibacterial and antifungal activities. The synthesis of these compounds involves multiple steps, including the formation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against a range of microbial pathogens, demonstrating good activity against standard drugs (Patel & Shaikh, 2011).
Antimicrobial Screening
Novel quinazolinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, highlighting the antimicrobial potential of quinazolinone-based compounds. These studies elucidate the structural requirements for antimicrobial efficacy, contributing to the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Quinazolinone derivatives have also been explored for their antitumor activities. Research in this area aims to develop compounds with high cytotoxicity against tumor cells, potentially offering new avenues for cancer treatment.
Development of Water-Soluble Antitumor Agents
Efforts to increase the water solubility of quinazolinone-based antitumor agents have led to the synthesis of analogs with enhanced cytotoxicity and unique biochemical characteristics, such as delayed cell-cycle arrest. These compounds represent a class with potential for in vivo evaluation and therapeutic application in cancer treatment (Bavetsias et al., 2002).
Synthesis of EGFR Inhibitors
The design and synthesis of 3-methylquinazolinone derivatives as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) demonstrate significant antiproliferative activities against various tumor cells. These findings support the development of quinazolinone derivatives as novel anti-cancer drugs, highlighting their potential role in cancer therapy (Zhang et al., 2021).
特性
IUPAC Name |
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHAFDPKCTKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)


![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)
![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)